Cyclohexyl methanesulfonate

概要

説明

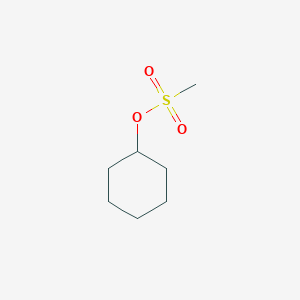

Cyclohexyl methanesulfonate is an organic compound with the molecular formula C₇H₁₄O₃S. It is a sulfonate ester derived from methanesulfonic acid and cyclohexanol. This compound is known for its effectiveness as a leaving group in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions: Cyclohexyl methanesulfonate can be synthesized through the reaction of cyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: Cyclohexyl methanesulfonate primarily undergoes nucleophilic substitution reactions due to its excellent leaving group properties. It can also participate in other reactions such as esterification and alkylation .

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include halides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Esterification: Methanesulfonic acid can be used as a catalyst in the esterification of cyclohexanol with methanesulfonyl chloride.

Major Products:

Nucleophilic Substitution: The major products are cyclohexyl derivatives, such as cyclohexyl halides, cyclohexylamines, and cyclohexyl thiols.

Esterification: The primary product is this compound.

科学的研究の応用

Scientific Research Applications

1. Organic Chemistry:

Cyclohexyl methanesulfonate serves as an important intermediate in the synthesis of various organic compounds. Its ability to act as a good leaving group makes it useful in nucleophilic substitution reactions. This property allows for the formation of more complex molecules through further chemical transformations .

2. Medicinal Chemistry:

In medicinal chemistry, CHMS has been investigated for its potential as an alkylating agent. It can induce DNA alkylation, leading to alterations in DNA structure and function. This property suggests its utility in studies related to mutagenesis and carcinogenesis.

3. Biological Research:

CHMS is employed in biological research to study enzyme mechanisms and interactions with biomolecules. Its reactivity allows it to serve as a probe for understanding biological systems at a molecular level.

Case Studies

Case Study 1: DNA Interaction Studies

Research has shown that this compound can significantly alter DNA structure through alkylation processes. Studies involving various nucleophiles have demonstrated its potential role in mutagenic pathways, contributing to our understanding of cancer biology.

Case Study 2: Synthesis of Complex Molecules

In a synthetic organic chemistry context, CHMS was utilized as an intermediate in the synthesis of complex natural products and pharmaceuticals. Its efficiency as a leaving group facilitated the successful formation of target compounds with high yields .

作用機序

The mechanism of action of cyclohexyl methanesulfonate involves the cleavage of the alkyl-oxygen bond, resulting in the formation of a cyclohexyl cation and a methanesulfonate anion. This process is facilitated by the excellent leaving group properties of the methanesulfonate group, which stabilizes the transition state and promotes the reaction . The cyclohexyl cation can then react with various nucleophiles, leading to the formation of different cyclohexyl derivatives .

類似化合物との比較

Methyl Methanesulfonate: Used as an alkylating agent in organic synthesis and as a reagent in biochemical studies.

Ethyl Methanesulfonate: Employed in mutagenesis studies and as an intermediate in the synthesis of pharmaceuticals.

Cyclohexyl methanesulfonate stands out due to its specific applications in the synthesis of cyclohexyl derivatives and its unique reactivity profile .

生物活性

Cyclohexyl methanesulfonate (CHMS), an organic compound with the chemical formula , exhibits notable biological activity primarily through its interaction with DNA. This article explores the synthesis, biological mechanisms, and implications of CHMS, supported by relevant research findings and data tables.

This compound is synthesized by reacting cyclohexanol with methanesulfonyl chloride in the presence of a base, typically triethylamine. This compound is characterized by a cyclohexyl group attached to a methanesulfonate moiety, which enhances its reactivity in various chemical reactions. Its unique structural features contribute to its biological activity, particularly in the context of mutagenesis and carcinogenesis due to its ability to induce DNA alkylation .

2. Mechanism of Biological Activity

The primary biological activity of CHMS is attributed to its capacity to interact with DNA, leading to alkylation. This process can result in alterations in DNA structure, potentially causing mutations and contributing to cancer development. Research indicates that CHMS can significantly modify DNA through these alkylation processes, suggesting its relevance in studies focused on mutagenesis .

Table 1: Comparison of Alkylating Agents

| Compound Name | Structure Type | Mechanism of Action |

|---|---|---|

| This compound | Alkyl sulfonate | Induces DNA alkylation |

| Ethyl Methanesulfonate | Alkyl sulfonate | Similar alkylation mechanism |

| Benzyl Methanesulfonate | Aromatic sulfonate | Alters reactivity due to aromatic ring |

3.1 Synthesis and Characterization

The synthesis of CHMS has been extensively documented, highlighting its effectiveness as a leaving group in nucleophilic substitution reactions. Studies have shown that the methanesulfonate group is particularly advantageous due to its ability to stabilize negative charges during reactions .

3.2 Case Studies

A notable study examined the effects of CHMS on DNA interactions, demonstrating that it can lead to significant structural changes within DNA molecules. The research utilized various analytical techniques, including NMR spectroscopy and mass spectrometry, to characterize the interactions and confirm the alkylation process .

3.3 Biological Implications

The implications of CHMS's biological activity extend beyond basic research into potential applications in pharmacology and toxicology. Its ability to induce mutagenesis raises concerns regarding environmental exposure and safety in chemical manufacturing processes. Furthermore, understanding its mechanism may aid in developing strategies for cancer prevention and treatment .

4. Conclusion

This compound is a compound of significant interest due to its biological activity linked to DNA interactions and alkylation processes. Ongoing research is essential for elucidating its mechanisms further and exploring its potential applications in medicinal chemistry and environmental safety.

特性

IUPAC Name |

cyclohexyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3S/c1-11(8,9)10-7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGOBKOHQTZGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936549 | |

| Record name | Cyclohexyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16156-56-2 | |

| Record name | Methanesulfonic acid, cyclohexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid, cyclohexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of a cyclohexyl methanesulfonate derivative influence its reactivity in solvolysis reactions?

A1: While the provided abstracts do not delve into specific structure-activity relationships for cyclohexyl methanesulfonates in solvolysis reactions, the title of the first paper suggests this is its focus []. Generally, substituents on the cyclohexyl ring can influence the rate of solvolysis by stabilizing or destabilizing the carbocation intermediate formed during the reaction. Electron-donating groups tend to stabilize the carbocation, leading to faster reaction rates, while electron-withdrawing groups have the opposite effect. Further investigation into the full text of the paper would be needed to provide a more detailed answer.

Q2: Does 3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-methanesulfonate hydrate (U-50,488H) act on pre- or post-synaptic kappa opioid receptors in the rat mesenteric arterial bed?

A2: The research suggests that U-50,488H acts on prejunctional kappa opioid receptors in the rat mesenteric arterial bed to inhibit sensory-motor nerve-induced vasodilation []. This conclusion is based on the observation that U-50,488H's inhibitory effects were not affected by the presence of naloxone, a mu opioid receptor antagonist, or ICI 174864, a delta opioid receptor antagonist. Furthermore, the study found that U-50,488H's effects were not reversed by the kappa opioid receptor-selective antagonist (-)-5,9 alpha-diethyl-2-(3-furylmethyl)-2'-hydroxy-6,7-benzomorphane (MR 2266), further supporting a prejunctional site of action.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。